molecular formula C26H32N2O5 B11506046 N-[2-(3,4-diethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-[2-(3,4-diethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11506046
M. Wt: 452.5 g/mol
InChI Key: YZFIZGRJOOOYOW-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethoxyphenyl group and an isoindolylhexanamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the diethoxyphenyl intermediate: This step involves the ethoxylation of a phenyl ring, typically using ethyl iodide and a base such as potassium carbonate.

    Coupling with an ethylamine derivative: The diethoxyphenyl intermediate is then coupled with an ethylamine derivative under basic conditions to form the desired ethylated product.

    Formation of the isoindolylhexanamide moiety: This step involves the reaction of the ethylated product with a phthalic anhydride derivative under acidic conditions to form the isoindolylhexanamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The diethoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The isoindolylhexanamide moiety can be reduced to form amine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can be compared with other similar compounds, such as:

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-[2-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide: Contains both ethoxy and methoxy groups, as well as a methylsulfonyl group.

The uniqueness of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C26H32N2O5/c1-3-32-22-14-13-19(18-23(22)33-4-2)15-16-27-24(29)12-6-5-9-17-28-25(30)20-10-7-8-11-21(20)26(28)31/h7-8,10-11,13-14,18H,3-6,9,12,15-17H2,1-2H3,(H,27,29)

InChI Key

YZFIZGRJOOOYOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)OCC

Origin of Product

United States

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